

Technical Support Center: Igermetostat Clinical Trials

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Compound of Interest

Compound Name: *Igermetostat*

Cat. No.: *B15136421*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding clinical trials of **Igermetostat**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Igermetostat**?

Igermetostat is a selective, substrate-competitive small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by methylating histone H3 at lysine 27 (H3K27me3).[1][2] By inhibiting EZH2, **Igermetostat** leads to a decrease in H3K27me3 levels, which in turn reactivates the expression of previously silenced tumor suppressor genes, thereby inhibiting cell proliferation and promoting apoptosis.[2] In prostate cancer, EZH2 can also act as a transcriptional activator of the androgen receptor and its downstream pathways.[1]

Q2: In which cancer types has **Igermetostat** shown anti-tumor activity?

Preclinical and clinical studies have demonstrated **Igermetostat**'s anti-tumor activity in relapsed/refractory follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL).[1] It has also shown therapeutic synergy in combination with enzalutamide in metastatic castration-resistant prostate cancer.[1]

Q3: Does the efficacy of **Igermetostat** depend on the EZH2 mutation status?

Igermetostat has shown clinical benefits in patients with both EZH2-mutant and EZH2 wild-type relapsed/refractory follicular lymphoma, suggesting it can be a genotype-independent EZH2 inhibitor for FL.[1]

Q4: What is the recommended Phase II dose (RP2D) for **Igermetostat**?

Based on a Phase I/II clinical trial in patients with relapsed/refractory non-Hodgkin lymphoma, the recommended Phase II dose for **Igermetostat** is 1200 mg.[1]

Troubleshooting Guides

Issue 1: Suboptimal response to **Igermetostat** monotherapy in some patient populations.

- Possible Cause: Development of resistance mechanisms. Resistance to EZH2 inhibitors can occur through the activation of survival pathways (e.g., IGF-1R, MEK, PI3K) or acquired EZH2 mutations that prevent drug binding.[3]
- Troubleshooting/Mitigation Strategy:
 - Combination Therapy: Consider combination therapies to overcome resistance. For instance, **Igermetostat** has shown therapeutic synergy with enzalutamide in metastatic castration-resistant prostate cancer.[1] Preclinical studies on other EZH2 inhibitors suggest that combining them with inhibitors of pathways like AURKB could circumvent resistance.[4]
 - Patient Stratification: Although **Igermetostat** shows efficacy regardless of EZH2 mutation status, a deeper genomic analysis of non-responders could identify other biomarkers for patient stratification.

Issue 2: Patient recruitment challenges for clinical trials, especially for specific subtypes of lymphoma.

- Possible Cause: Small patient pools for rare diseases or specific disease subtypes can make it difficult to meet enrollment targets for clinical trials.[5] The possibility of receiving a placebo in a randomized controlled trial can also deter patients with rare and aggressive diseases.[5]

- Troubleshooting/Mitigation Strategy:
 - Synthetic Control Arms (SCAs): Utilize historical patient-level data to create a comparator arm. This can reduce the need for a placebo group, making the trial more attractive to patients and potentially speeding up recruitment.^[5]
 - Decentralized Trial Tools: Employ wearables and remote monitoring to reduce the burden on patients who may have to travel long distances to trial sites. This can expand the geographical reach for patient recruitment.^[5]

Data Presentation

Table 1: Efficacy of **Igermetostat** (1200 mg) in Relapsed/Refractory Non-Hodgkin Lymphoma

Indication	Cohort Size (N)	Overall Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Disease Control Rate (DCR)
Relapsed/Refractory Follicular Lymphoma (R/R FL)	30	66.7%	10.8 months	100%
- EZH2-mutant R/R FL	-	70%	-	-
- EZH2 wild-type R/R FL	-	63.2%	-	-
Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL)	37	70.3%	15.7 months	-
- PTCL-NOS	-	72%	-	-
- AITL	-	68.2%	-	-

Data as of December 18, 2024, from a Phase I/II clinical trial.^[1] PTCL-NOS: Peripheral T-cell lymphoma, not otherwise specified AITL: Angioimmunoblastic T-cell lymphoma

Table 2: Safety Profile of **Igermetostat** in a Phase I/II Clinical Trial

Safety Parameter	Observation
Dose-Limiting Toxicities (DLTs)	No DLTs observed
Tolerability	The treatment was well tolerated

Data from a cohort of 120 patients with relapsed/refractory non-Hodgkin lymphoma.^[1]

Experimental Protocols

Protocol: Phase I/II Open-Label, Dose-Escalation, and Expansion Study of **Igermetostat** in Patients with Relapsed/Refractory Non-Hodgkin Lymphoma

- Objectives:
 - Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of **Igermetostat**. To evaluate the safety and tolerability of **Igermetostat**.
 - Phase II (Dose Expansion): To evaluate the anti-tumor activity of **Igermetostat** at the RP2D in specific NHL cohorts. To further characterize the safety profile.
- Patient Population:
 - Adults with histologically confirmed relapsed or refractory non-Hodgkin lymphoma who have received at least two prior lines of systemic therapy.^[1]
 - Adequate organ function (hematologic, renal, and hepatic).
 - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
- Study Design:

- Phase I: A standard 3+3 dose-escalation design. Patients receive escalating doses of **Igermetostat** to determine the MTD.
- Phase II: Expansion cohorts at the RP2D for specific NHL subtypes (e.g., Follicular Lymphoma, Peripheral T-cell Lymphoma).
- Treatment:
 - **Igermetostat** administered orally, once daily, in 28-day cycles.
- Assessments:
 - Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.
 - Efficacy: Tumor response assessed by imaging (e.g., CT or PET-CT scans) according to standard criteria (e.g., Lugano classification) at baseline and regular intervals.
 - Pharmacokinetics: Plasma samples collected to evaluate the pharmacokinetic profile of **Igermetostat**.

Visualizations



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